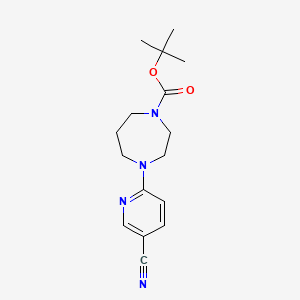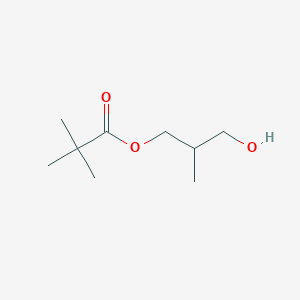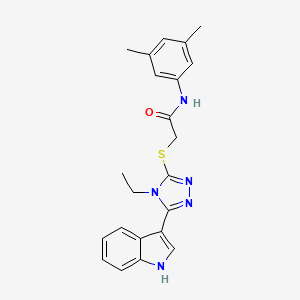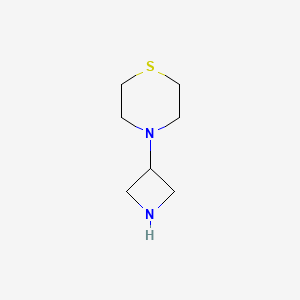![molecular formula C19H22N4O2 B2906712 4-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidine-1-carbonyl]benzaldehyde CAS No. 1281153-21-6](/img/structure/B2906712.png)
4-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidine-1-carbonyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidine-1-carbonyl]benzaldehyde” is a complex organic molecule. It is related to the class of compounds known as 1,2,4-triazoloazepines .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile with carboxylic acid anhydrides and chlorides . The acylation products are formed at the nitrogen atom in the heteroring or methylene carbon atom, depending on the conditions and nature of the acylating agent .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name and similar compounds. It contains a 1,2,4-triazolo[4,3-a]azepin ring, which is a seven-membered ring with three nitrogen atoms and four carbon atoms .Chemical Reactions Analysis
The compound can undergo acylation reactions with carboxylic acid anhydrides and chlorides . The exact reactions would depend on the specific conditions and the nature of the acylating agent .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds derived from the triazolothiadiazine scaffold have shown potential in anticancer therapy. The structure–activity relationship (SAR) of these compounds is crucial for designing new drugs with targeted anticancer properties. The ability to interact with various cancer-related receptors makes these molecules promising candidates for drug development .
Antimicrobial Agents
The triazolothiadiazine derivatives exhibit significant antimicrobial activity. They can be designed to target specific microbial enzymes or pathways, leading to the development of new antimicrobial drugs. This is particularly important in the era of increasing antibiotic resistance .
Enzyme Inhibition
These compounds have been explored as enzyme inhibitors, targeting enzymes like carbonic anhydrase, cholinesterase, and aromatase. Inhibiting these enzymes can have therapeutic applications in conditions like glaucoma, Alzheimer’s disease, and estrogen-dependent cancers .
Antiviral Properties
The triazolothiadiazine nucleus has been incorporated into compounds with antiviral activities. These molecules can be optimized to interfere with viral replication or protein synthesis, offering a pathway to new antiviral medications .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory properties of triazolothiadiazine derivatives make them candidates for pain management and inflammatory disorders. Their pharmacological profile can be enhanced through SAR studies to maximize efficacy and minimize side effects .
Pharmacokinetic Modulation
In silico pharmacokinetic and molecular modeling studies of triazolothiadiazine derivatives help in predicting their behavior in biological systems. This information is vital for modifying the pharmacokinetic properties of potential drugs to improve absorption, distribution, metabolism, and excretion (ADME) profiles .
Eigenschaften
IUPAC Name |
4-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidine-1-carbonyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-13-14-7-9-15(10-8-14)19(25)22-12-4-5-16(22)18-21-20-17-6-2-1-3-11-23(17)18/h7-10,13,16H,1-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAONAHGRVWNPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3CCCN3C(=O)C4=CC=C(C=C4)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-A]azepin-3-YL}pyrrolidine-1-carbonyl)benzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluorophenyl)amino]acetamide](/img/structure/B2906630.png)
![3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile](/img/structure/B2906632.png)
![3-(4-Methoxyphenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2906634.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2906636.png)
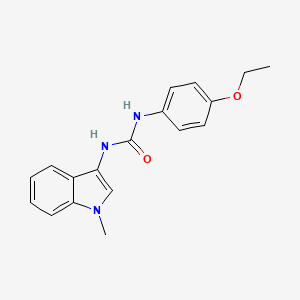

![Ethyl 3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2906644.png)

